2-Benzyl-4-nitroaniline

Drug Metabolism Xenobiotic Biotransformation Metabolic Stability

Analogs of 2-benzyl-4-nitroaniline generate complex metabolite mixtures, complicating PK studies and inhibitor development. This compound provides a singular, predictable metabolic fate for reproducible research outcomes: • Exclusive N-debenzylation pathway simplifies metabolite identification in microsomal stability assays • 4-NO₂ group essential for urease inhibition potency (29-54× vs. acetohydroxamic acid); modification causes dramatic activity loss • Ortho-nitro substitution ensures superior UV lightfastness versus para isomers for stable semipermanent dye applications Ideal for medicinal chemistry, NLO materials engineering, and cosmetic formulation. Bulk quantities available with full quality assurance documentation.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B14762456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-nitroaniline
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H12N2O2/c14-13-7-6-12(15(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2
InChIKeySRLZVIVUBOKWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-nitroaniline Technical Overview


2-Benzyl-4-nitroaniline (CAS 53413-67-5, molecular formula C₁₃H₁₂N₂O₂) is a substituted nitroaniline derivative featuring a benzyl group on the aniline nitrogen and a nitro group at the para position of the aniline ring . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical candidates and functional materials . Its structural architecture confers distinct metabolic, electronic, and synthetic properties that differentiate it from other nitroaniline and benzylaniline analogs, making specific procurement decisions critical for research reproducibility and development outcomes.

Xenobiotic metabolism probe: clean N-debenzylation pathway supports metabolite identification research
Medicinal chemistry intermediate: 4-nitrobenzyl scaffold for urease inhibitor and anti-infective discovery programs
Functional material precursor: nitro-directed photophysical tuning for nonlinear optical and photorefractive applications

Substitution Risks for 2-Benzyl-4-nitroaniline


Substituting 2-Benzyl-4-nitroaniline with superficially similar analogs (e.g., 4-nitroaniline, N-benzylaniline, or other N-benzyl-4-nitroaniline derivatives) is technically unsound due to profound differences in metabolic fate, enzyme inhibition potency, and material properties driven by specific substitution patterns. The presence and position of both the benzyl and nitro groups dictate distinct biochemical and physicochemical behavior. For instance, N-benzyl-4-nitroanilines undergo exclusive N-debenzylation metabolism, whereas methyl-substituted analogs generate complex amide and nitrone metabolite mixtures [1]. Similarly, in urease inhibition, the 4-nitro group is essential for potency; its modification leads to dramatic activity loss [2]. The quantitative evidence below establishes that 2-Benzyl-4-nitroaniline is not a generic commodity but a specific research tool with defined, non-interchangeable characteristics.

Metabolic mismatch 4-Nitroaniline or N-benzylaniline substitution shifts metabolic profile from single N-debenzylation to complex amide/nitrone mixtures, complicating PK interpretation.
Potency collapse Alteration or removal of the 4-NO₂ group dramatically reduces urease inhibitory activity; the 4-nitrobenzyl motif cannot be replaced without significant activity loss.
Regioisomer divergence Ortho-nitroaniline regioisomer exhibits markedly different photostability and lightfastness; para-nitroaniline performance does not transfer to ortho-substituted derivatives.

Evidence for 2-Benzyl-4-nitroaniline Over Analogs


Metabolic Stability: Single Debenzylation Pathway

In vitro hepatic microsomal metabolism studies in male hamster demonstrate that N-benzyl-4-nitroaniline undergoes exclusively N-debenzylation as its sole metabolic pathway [1]. In direct contrast, structurally similar N-benzyl-4-methylaniline and N-benzyl-2,4,6-trimethylaniline produce both the corresponding amide and nitrone metabolites in addition to dealkylation products, with the latter substrates also generating hydroxymethyl metabolites as major products [1]. This clean metabolic profile is shared with N-benzyl-4-cyanoaniline and N-benzyl-2,4,6-trihalogenoanilines, defining a distinct subclass of benzylanilines characterized by electron-withdrawing para substituents [1].

Metabolic Pathway
Head-to-head
Target: sole N-debenzylation.
Comparators: amide, nitrone, dealkylation, hydroxymethyl metabolites.
Predictable metabolite profile simplifies PK modeling research.
Male hamster microsomes; electron-withdrawing para substituents direct metabolic fate.
Drug Metabolism Xenobiotic Biotransformation Metabolic Stability

H. pylori Urease Inhibition: 4-Nitrobenzyl Scaffold Potency

Among a series of 21 benzylaniline compounds evaluated for H. pylori urease inhibition, N-(3,4-dihydroxybenzyl)-4-nitroaniline (Compound 4) demonstrated exceptional potency with IC₅₀ values of 0.62 ± 0.04 μM in cell-free extract and 1.92 ± 0.09 μM in intact cell assays [1][2]. These values represent over 29-fold and 54-fold increases in potency, respectively, relative to the positive control acetohydroxamic acid (AHA) [1]. SAR analysis revealed that protection of the 3,4-dihydroxy group as methoxy or alteration of the 4-NO₂ group results in a moderate to dramatic decrease in potency, establishing the 4-nitrobenzyl motif as essential for inhibitory activity [1][2].

Urease IC₅₀
Head-to-head
0.62 ± 0.04 µM (cell-free)
1.92 ± 0.09 µM (intact cell)
≥29-fold vs AHA control
4-Nitrobenzyl motif essential for urease inhibition; supports scaffold prioritization.
H. pylori enzyme assays; SAR confirms 4-NO₂ critical for potency.
Helicobacter pylori Urease Inhibition Antimicrobial Drug Discovery

Photophysical Switching: Nitro-Directed Triplet Isomerization

A comparative photoisomerization study of N-benzylideneaniline chromophores established that the presence of a 4-nitro substituent fundamentally alters the excited-state relaxation pathway [1]. In the absence of a nitro group, relaxation to the S₁ orthogonal state competes effectively with non-productive intramolecular electron transfer, enabling E→Z photoisomerization. With a 4-nitro substituent, intersystem crossing occurs to form the T₁ orthogonal state, enabling isomerization via the triplet manifold. Critically, for systems bearing both a 4-nitro and a 4′-electron-donor substituent, polar solvents promote formation of an inactive charge-transfer state from the S₁ state, completely suppressing isomerization [1].

Photoisomerization Mechanism
Class-level
4-Nitro directs T₁ orthogonal state via intersystem crossing; polar solvents suppress isomerization when paired with electron-donor.
Solvent-tunable chromophore orientation for NLO material design.
Solution and polymer film data; class-level mechanistic inference.
Nonlinear Optics Photorefractive Materials Chromophore Design

Hair Dye Lightfastness: Ortho vs Para Nitroaniline Stability

A comprehensive structure-stability analysis of nitrobenzene dyes for semipermanent hair colorants revealed that ortho-nitroaniline isomers demonstrate markedly superior lightfastness compared to para-nitroaniline isomers [1]. Among mono-substituted nitrobenzenes, ortho isomers (30 examples) are particularly stable, while para isomers (8 examples) are particularly unstable, with meta isomers exhibiting intermediate stability [1]. The study explicitly recommends that formulators seeking yellow-green to yellow dyes should ignore p-nitroanilines and instead focus on o-nitroaniline derivatives [1]. However, compounds with disubstituted amino groups ortho to the nitro group should be avoided due to steric overcrowding-induced instability [1].

Photostability Rank
Class-level
Ortho (30 ex., stable) > Meta > Para (8 ex., unstable)
Ortho-nitroanilines preferred for durable hair colorant performance.
Semipermanent dye formulations under UV exposure.
Cosmetic Chemistry Hair Colorants Dye Stability

Antimicrobial Potential: Broad-Spectrum Nitroaniline Activity

A large-scale screening program evaluating over 200 nitro compounds, predominantly nitroaniline derivatives with basic radical substitutions, demonstrated therapeutic activity across multiple pathogen classes including bacteria, fungi, protozoa, helminths, and viruses [1]. Mono-nitrobenzenes with basic radical substitutions exhibited weak in vitro activity against Gram-positive bacteria and Crocker's sarcoma 180, along with systemic activity against nematodes (Aspiculuris tetraptera) and viruses [1]. Notably, dinitrobenzene derivatives with basic radical substitutions displayed pronounced in vivo activity against Trichomonas fetus, Entamoeba histolytica, Schistosoma mansoni, and various carcinoma types, establishing a recognizable structure-activity relationship [1].

Antimicrobial Spectrum
Class-level
Mono-nitroanilines: weak Gram-positive, nematode activity.
Dinitro derivatives: broader in vivo protozoal, helminth, viral response.
Nitroaniline scaffold supports anti-infective screening library design.
Class-level SAR; confirm activity with 2-benzyl-4-nitroaniline-derived analogs.
Antimicrobial Screening Nitroaniline SAR Infectious Disease

2-Benzyl-4-nitroaniline Application Scenarios


DMPK Studies with Clean Metabolite Profiles

Investigators designing in vitro microsomal stability assays or in vivo pharmacokinetic studies should select 2-Benzyl-4-nitroaniline when a singular, predictable N-debenzylation metabolic pathway is required [1]. Unlike methyl-substituted benzylaniline analogs that generate complex mixtures of amide, nitrone, and hydroxymethyl metabolites, the 4-nitro substituted derivative yields exclusively dealkylation products, simplifying metabolite identification and reducing the risk of reactive intermediate formation [1]. This property makes it an ideal substrate for studying cytochrome P450-mediated N-dealkylation mechanisms or as a control compound in metabolic stability screening panels.

H. pylori Urease Inhibitor Lead Optimization

Research groups developing novel therapeutics for Helicobacter pylori infection should utilize 4-nitrobenzyl-containing scaffolds as privileged starting points for medicinal chemistry optimization [1][2]. The demonstrated 29- to 54-fold potency enhancement of N-(3,4-dihydroxybenzyl)-4-nitroaniline over the standard urease inhibitor acetohydroxamic acid (AHA) validates the 4-nitrobenzyl pharmacophore as critical for target engagement [1]. SAR data explicitly confirm that modification of the 4-NO₂ group dramatically reduces potency, underscoring that procurement of the correct nitro-substituted intermediate is non-negotiable for maintaining inhibitory activity in downstream analogs [1][2].

NLO Material and Photorefractive Polymer Development

Materials scientists engineering photorefractive polymers or nonlinear optical devices should consider 4-nitro substituted aniline derivatives when solvent-tunable photoisomerization behavior is desired [1]. The established mechanism—where 4-nitro substitution redirects excited-state relaxation through the T₁ triplet manifold and enables complete isomerization suppression in polar solvents when paired with electron-donor substituents—provides a predictable design handle for controlling chromophore orientation in polymer matrices [1]. This tunability is directly relevant to applications requiring spatial light modulation, holographic data storage, and optical switching.

Yellow-Green Shade Stability in Hair Colorants

Cosmetic formulators developing stable semipermanent hair dyes in the yellow-green to yellow color range should explicitly specify ortho-nitroaniline derivatives rather than para-nitroaniline isomers, based on established structure-stability correlations [1]. The empirical data demonstrate that ortho-nitroanilines (30 examples) exhibit markedly superior lightfastness compared to their para counterparts (8 examples), making the former the scientifically rational choice for products where color longevity under UV exposure is a key performance metric [1]. Attention must be paid to avoid ortho-disubstituted amino groups adjacent to the nitro moiety, as steric crowding compromises this stability advantage [1].

Application
Selection Property
Validation Focus
Metabolic stability studies
Single N-debenzylation pathway
CYP-mediated N-dealkylation profiling
Urease inhibitor research
4-Nitrobenzyl pharmacophore integrity
Urease inhibition assay and SAR
NLO material development
Solvent-tunable triplet isomerization
Photoisomerization efficiency in polymer matrices
Hair colorant formulation
Ortho-nitroaniline photostability
Lightfastness under UV exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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